4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)phenyl thiocyanate
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Overview
Description
4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)PHENYL THIOCYANATE is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, a furan ring, a cyano group, and a thiocyanate group
Preparation Methods
The synthesis of 4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)PHENYL THIOCYANATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the furan ring and the thiocyanate group makes it susceptible to oxidation reactions.
Reduction: The cyano group can be reduced under specific conditions to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)PHENYL THIOCYANATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the cyano and thiocyanate groups allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl and furan groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar compounds include those with related functional groups, such as:
4-Chlorophenyl thiocyanate: Shares the chlorophenyl and thiocyanate groups but lacks the furan and cyano groups.
5-(4-Chlorophenyl)-2-furoic acid: Contains the chlorophenyl and furan groups but lacks the cyano and thiocyanate groups.
(2-amino-5-chlorophenyl)(4-fluorophenyl)methanone: Contains the chlorophenyl group but differs in other functional groups
Properties
Molecular Formula |
C21H12ClN3O2S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
[4-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]phenyl] thiocyanate |
InChI |
InChI=1S/C21H12ClN3O2S/c22-16-3-1-14(2-4-16)20-10-7-18(27-20)11-15(12-23)21(26)25-17-5-8-19(9-6-17)28-13-24/h1-11H,(H,25,26)/b15-11+ |
InChI Key |
LOJIUQFCTSDZAR-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)SC#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC#N)Cl |
Origin of Product |
United States |
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